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molecular formula C12H11ClN2O B8344987 2-Chloro-4-((6-methylpyridin-3-yl)methoxy)pyridine

2-Chloro-4-((6-methylpyridin-3-yl)methoxy)pyridine

Cat. No. B8344987
M. Wt: 234.68 g/mol
InChI Key: AAOHTCPCHDMAED-UHFFFAOYSA-N
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Patent
US08637501B2

Procedure details

2-Chloro-4-((6-methylpyridin-3-yl)methoxy)pyridine (4.20 g, 17.9 mmol) and ammonium acetate (6.91 g, 89.7 mmol) were heated at 110° C. in a mixture of formic acid (20 mL) and water (20 mL) for 5 days. The mixture was concentrated to remove most of the liquid and then adjusted to pH 8 with NaHCO3 solution. The solid was filtered off to provide the title compound (3.0 g, 77%) as a white solid: 1H NMR (300 MHz, DMSO-d6) δ 11.27-11.04 (br s, 1H), 8.51 (s, 1H), 7.73 (d, J=7.1 Hz, 1H), 7.29-7.24 (m, 2H), 5.89 (d, J=7.2 Hz, 1H), 5.82 (s, 1H), 5.05 (s, 2H), 2.50 (s, 3H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
6.91 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([O:8][CH2:9][C:10]2[CH:11]=[N:12][C:13]([CH3:16])=[CH:14][CH:15]=2)[CH:5]=[CH:4][N:3]=1.C([O-])(=[O:19])C.[NH4+]>C(O)=O.O>[CH3:16][C:13]1[N:12]=[CH:11][C:10]([CH2:9][O:8][C:6]2[CH:5]=[CH:4][NH:3][C:2](=[O:19])[CH:7]=2)=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)OCC=1C=NC(=CC1)C
Name
Quantity
6.91 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the liquid
FILTRATION
Type
FILTRATION
Details
The solid was filtered off

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=N1)COC1=CC(NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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